"Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" CAS number
"Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-" CAS number
An In-Depth Technical Guide to Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Abstract
This technical guide provides a comprehensive overview of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, a key chemical intermediate belonging to the di-sulfonamide class. Identified by the CAS Number 3695-00-9 , this compound, also commonly known as bis(p-tolylsulfonyl)amine or di-p-toluenesulfonimide, serves as a valuable building block in synthetic organic chemistry.[1][2][3] This document details its fundamental physicochemical properties, outlines robust synthetic and analytical methodologies, and explores its applications. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights into the handling and utilization of this compound.
Core Compound Identification and Properties
The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research and development. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
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Systematic Name: Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-[1]
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Common Synonyms: 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide, Bis(p-tolylsulfonyl)amine, Di-p-toluenesulfonamide, Di-p-Toluenesulfonimide[2][3]
Physicochemical Characteristics
A summary of the core physicochemical properties is presented in the table below. This data is critical for determining appropriate solvents, reaction conditions, and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₄S₂ | [1] |
| Molecular Weight | 325.41 g/mol | [1] |
| IUPAC Name | 4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | [3] |
| InChI Key | LHWZLUXODWUHLZ-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C | [3] |
| EC Number | 223-016-1 | [3] |
Chemical Structure
The structure features a central nitrogen atom bonded to two p-toluenesulfonyl (tosyl) groups. The electron-withdrawing nature of the two sulfonyl groups significantly influences the acidity of the N-H proton and the overall stability of the molecule.
Caption: 2D Structure of bis(p-tolylsulfonyl)amine.
Synthesis and Mechanistic Considerations
The synthesis of di-sulfonamides like the title compound typically involves the reaction of an amine with a sulfonyl chloride.[4][5] The most efficient pathway for this specific molecule is the reaction between p-toluenesulfonamide and p-toluenesulfonyl chloride.
Causality: This reaction is a classic nucleophilic substitution at a sulfur center. The nitrogen atom of p-toluenesulfonamide acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. The presence of a non-nucleophilic base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Pyridine or triethylamine are commonly used for this purpose as they act as acid scavengers.[4]
Caption: General workflow for the synthesis of bis(p-tolylsulfonyl)amine.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is a non-negotiable step in any research pipeline. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile compounds like di-p-toluenesulfonimide. A reverse-phase method provides excellent separation of the product from starting materials and potential by-products.[2]
Experimental Rationale: A C18 column is used to separate compounds based on hydrophobicity. The mobile phase, typically a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid, allows for the elution of the analyte.[2] The acid improves peak shape by ensuring the analyte is in a single protonation state. UV detection is suitable as the two aromatic rings provide strong chromophores.
Spectroscopic Confirmation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons (around 2.4 ppm) and the aromatic protons, likely as two sets of doublets (AA'BB' system) characteristic of para-substituted benzene rings. The N-H proton signal may be broad and its chemical shift concentration-dependent.
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Mass Spectrometry (MS): MS confirms the molecular weight of the compound (325.41 g/mol ).[1] Techniques like Electrospray Ionization (ESI) would likely show the [M-H]⁻ ion in negative mode or [M+Na]⁺ in positive mode.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic strong absorption bands for the S=O stretching of the sulfonyl groups would be expected around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Caption: Self-validating workflow for compound characterization.
Applications in Research and Drug Development
While direct therapeutic applications of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- are not widely reported, its structural components are of significant interest. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.[5]
The primary utility of this compound is as a chemical intermediate. The N-H proton is acidic and can be deprotonated to form a nucleophilic nitrogen anion. This anion can then be reacted with various electrophiles (e.g., alkyl halides) to synthesize more complex, N-substituted di-sulfonamides. This makes it a versatile precursor for creating libraries of compounds for screening in drug discovery programs.
Furthermore, the p-toluenesulfonyl (tosyl) group is a widely used protecting group for amines in multi-step organic synthesis due to its stability across a broad range of reaction conditions.[6][7] Studying compounds like di-p-toluenesulfonimide provides valuable insights into the chemistry and reactivity of the tosyl group itself.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and analysis. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
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Reagent Setup: In a dry, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluenesulfonamide (1 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
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Reaction Initiation: Cool the flask to 0 °C using an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a white solid.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
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Instrumentation: An HPLC system equipped with a UV/PDA detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
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Gradient Elution:
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0-2 min: 30% B
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2-15 min: 30% to 95% B
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15-18 min: 95% B
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18-20 min: 95% to 30% B
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20-25 min: 30% B
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Run Parameters:
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 5 µL
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Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
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Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.
Conclusion
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (CAS: 3695-00-9) is a well-defined chemical compound whose synthesis, characterization, and handling are based on established principles of organic chemistry. Its value lies not in direct bioactivity but as a versatile intermediate for the synthesis of more complex molecules and as a model compound for studying the chemistry of sulfonamides. The robust protocols for its synthesis and analysis provided herein offer a solid foundation for its use in advanced research and development applications.
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